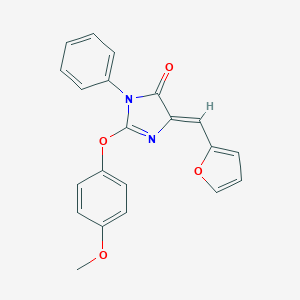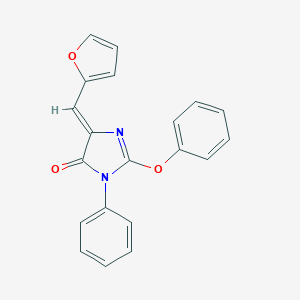![molecular formula C14H17NO2 B295965 8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)
8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde
説明
8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in various fields of research. In
作用機序
The mechanism of action of 8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting various signaling pathways that are involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the Akt/mTOR pathway, which is known to be dysregulated in many types of cancer.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been shown to exhibit other biochemical and physiological effects. Studies have suggested that this compound has anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of various inflammatory diseases and conditions. Additionally, this compound has been shown to exhibit neuroprotective activity, which may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of 8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde is its potent anti-cancer activity. This makes it a promising candidate for further development as a potential anti-cancer drug. Additionally, this compound has been shown to exhibit other biochemical and physiological effects, which may have potential applications in various fields of research.
However, there are also limitations associated with the use of this compound in lab experiments. One of the major limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain types of experiments.
将来の方向性
There are several future directions for research on 8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde. One potential direction is the further development of this compound as a potential anti-cancer drug. Studies have shown that this compound exhibits potent anti-cancer activity, and further research could help to identify the optimal dosages and administration methods for this compound.
Another potential direction is the exploration of this compound's potential applications in other fields of research, such as neurodegenerative diseases and inflammatory conditions. Studies have suggested that this compound exhibits neuroprotective and anti-inflammatory properties, and further research could help to identify the optimal conditions for its use in these applications.
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its unique structure and potent anti-cancer activity make it a promising candidate for further development as a potential anti-cancer drug. Additionally, its other biochemical and physiological effects suggest that it may have potential applications in other fields of research as well. Further research is needed to fully understand the mechanisms of action and optimal conditions for use of this compound in various applications.
科学的研究の応用
8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
特性
分子式 |
C14H17NO2 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
6-methoxy-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-7-carbaldehyde |
InChI |
InChI=1S/C14H17NO2/c1-17-14-11(9-16)8-10-4-2-6-15-7-3-5-12(14)13(10)15/h8-9H,2-7H2,1H3 |
InChIキー |
IUBIQSNHMJUCRI-UHFFFAOYSA-N |
SMILES |
COC1=C2CCCN3C2=C(CCC3)C=C1C=O |
正規SMILES |
COC1=C(C=C2CCCN3C2=C1CCC3)C=O |
溶解性 |
29.7 [ug/mL] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,5-dimethyl-4-{[(E)-{2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295882.png)
![4-{[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295883.png)
![3-({4-[2-(4-Bromophenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B295885.png)
![2-Methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295886.png)
![2-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295890.png)
![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B295893.png)
![N'-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-ethoxybenzylidene)isonicotinohydrazide](/img/structure/B295894.png)
![N'-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide](/img/structure/B295897.png)

![N-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B295899.png)
![7-chloro-N-[3-[4-[7-[4-[3-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]heptyl]piperazin-1-yl]propyl]quinolin-4-amine](/img/structure/B295902.png)
![7-Chloro-4-[4-(3-{4-[3-(4-{3-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]propyl}-1-piperazinyl)propyl]-1-piperazinyl}propyl)-1-piperazinyl]quinoline](/img/structure/B295903.png)


